molecular formula C29H26N2O5 B4308783 9-(2-FURYL)-12-(3,4,5-TRIMETHOXYPHENYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE

9-(2-FURYL)-12-(3,4,5-TRIMETHOXYPHENYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE

Cat. No.: B4308783
M. Wt: 482.5 g/mol
InChI Key: CTXLUEZNPQUBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-FURYL)-12-(3,4,5-TRIMETHOXYPHENYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a trimethoxyphenyl group, and a tetrahydrobenzo[b]phenanthrolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-FURYL)-12-(3,4,5-TRIMETHOXYPHENYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE typically involves multi-step organic reactions. The starting materials often include 2-furyl and 3,4,5-trimethoxyphenyl derivatives, which undergo a series of condensation, cyclization, and reduction reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

9-(2-FURYL)-12-(3,4,5-TRIMETHOXYPHENYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE can undergo various chemical reactions, including:

    Oxidation: The furan ring and trimethoxyphenyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Functional groups on the furan and phenyl rings can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules

Biology

In biological research, derivatives of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties. The presence of the furan and trimethoxyphenyl groups suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for the design of molecules that can interact with specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure provides opportunities for creating materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 9-(2-FURYL)-12-(3,4,5-TRIMETHOXYPHENYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE involves its interaction with molecular targets in biological systems. The furan and trimethoxyphenyl groups can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins and signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenylacetic acid: Shares the trimethoxyphenyl group but lacks the complex tetrahydrobenzo[b]phenanthrolinone core.

    2,4,5-Trimethoxyphenethylamine: Contains a trimethoxyphenyl group but has a simpler structure compared to the target compound.

    3,4,5-Trimethoxyphenylacetonitrile: Another compound with a trimethoxyphenyl group, used in different chemical applications.

Uniqueness

The uniqueness of 9-(2-FURYL)-12-(3,4,5-TRIMETHOXYPHENYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE lies in its complex structure, which combines multiple functional groups and rings

Properties

IUPAC Name

9-(furan-2-yl)-12-(3,4,5-trimethoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O5/c1-33-24-14-17(15-25(34-2)29(24)35-3)26-27-18-6-4-10-30-19(18)8-9-20(27)31-21-12-16(13-22(32)28(21)26)23-7-5-11-36-23/h4-11,14-16,26,31H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXLUEZNPQUBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=C2C6=C(C=C5)N=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-(2-FURYL)-12-(3,4,5-TRIMETHOXYPHENYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE
Reactant of Route 2
Reactant of Route 2
9-(2-FURYL)-12-(3,4,5-TRIMETHOXYPHENYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE
Reactant of Route 3
Reactant of Route 3
9-(2-FURYL)-12-(3,4,5-TRIMETHOXYPHENYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE
Reactant of Route 4
Reactant of Route 4
9-(2-FURYL)-12-(3,4,5-TRIMETHOXYPHENYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE
Reactant of Route 5
Reactant of Route 5
9-(2-FURYL)-12-(3,4,5-TRIMETHOXYPHENYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE
Reactant of Route 6
Reactant of Route 6
9-(2-FURYL)-12-(3,4,5-TRIMETHOXYPHENYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE

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